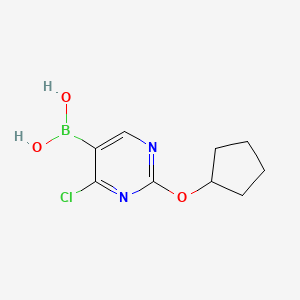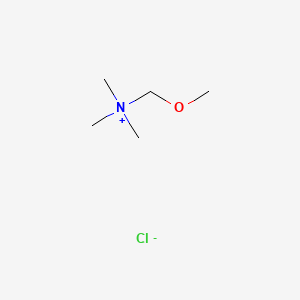
tert-Butyl (R)-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propan-2-yl backbone. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, which can then be further reacted to form the desired carbamate .
Industrial Production Methods: Industrial production of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used as a protecting group for amines. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used in the production of polymers and other materials. Its role as a protecting group allows for the selective modification of functional groups in complex molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl carbanilate: Another carbamate derivative with similar reactivity patterns.
tert-Butyl phenylcarbamate: Used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of the hydroxy and diphenyl groups, which provide additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses and pharmaceutical applications .
Propriétés
Formule moléculaire |
C20H25NO3 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25NO3/c1-15(21-18(22)24-19(2,3)4)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,23H,1-4H3,(H,21,22)/t15-/m1/s1 |
Clé InChI |
WUMVQTGBNZMTKS-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)


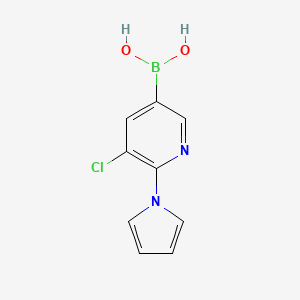

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
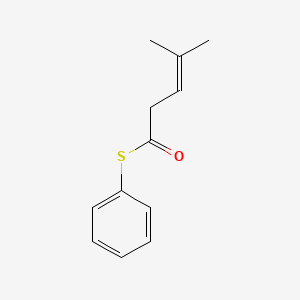
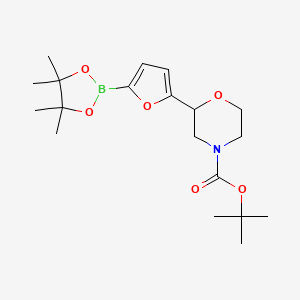
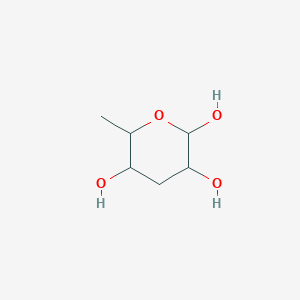

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
